

# SHR5428: A Technical Guide to a Selective Noncovalent CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**SHR5428** is a potent and selective, orally active, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical regulator of both the cell cycle and transcription, making it a compelling target in oncology.[4][5] This document provides a comprehensive technical overview of **SHR5428**, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development of this compound.

## **Chemical Structure and Properties**

**SHR5428** is a small molecule inhibitor with the molecular formula  $C_{22}H_{23}F_3N_5O_2P$  and a molecular weight of 477.42 g/mol .

Table 1: Physicochemical Properties of SHR5428



| Property          | Value                                                                                                                      |
|-------------------|----------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C22H23F3N5O2P                                                                                                              |
| Molecular Weight  | 477.42 g/mol                                                                                                               |
| IUPAC Name        | (R)-1-(4-((2-(2-(trifluoromethyl)-[4][6]<br>[7]triazolo[1,5-a]pyridin-6-yl)-1H-indol-5-<br>yl)ethynyl)phenyl)ethan-1-amine |
| SMILES String     | CP(C1=C(C=CC2=C1NC=C2C3=C(C=NC(N[C @@H]4CINVALID-LINKO)=N3)C(F) (F)F)C#N)(C)=O                                             |
| Physical State    | Solid                                                                                                                      |

(Note: A 2D chemical structure diagram would be inserted here. As a language model, I cannot generate images directly. A chemical drawing software can be used to generate the structure from the provided SMILES string.)

## **Mechanism of Action and Signaling Pathway**

**SHR5428** functions as a selective and noncovalent inhibitor of CDK7. CDK7 is a key enzyme with a dual role in cellular regulation:

- Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[6][8]
- Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is crucial for the initiation and elongation of transcription.[4][9]

By inhibiting CDK7, **SHR5428** disrupts both of these fundamental processes, leading to cell cycle arrest and suppression of transcription, particularly of genes with super-enhancers that are critical for cancer cell identity and survival.





Click to download full resolution via product page

Diagram 1: SHR5428 Inhibition of CDK7-Mediated Signaling Pathways.



# Preclinical Efficacy and Pharmacokinetics In Vitro Kinase Inhibitory Activity

**SHR5428** demonstrates high potency and selectivity for CDK7 over other cyclin-dependent kinases.

Table 2: In Vitro Kinase Inhibitory Activity of SHR5428

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| CDK7          | 2.3       |
| CDK12         | 1110      |
| CDK4          | 3870      |
| CDK6          | 5890      |
| CDK9          | 8300      |
| CDK2          | 8990      |
| CDK1          | >100000   |

Data from MedChemExpress.

## **Cellular Activity**

SHR5428 effectively inhibits the proliferation of triple-negative breast cancer (TNBC) cells.

Table 3: Cellular Activity of SHR5428

| Cell Line  | Cancer Type                   | IC50 (nM) |
|------------|-------------------------------|-----------|
| MDA-MB-468 | Triple-Negative Breast Cancer | 6.6       |
| HCC70      | Triple-Negative Breast Cancer | -         |

Data from MedChemExpress and Jia M, et al. (2023).[2]



### In Vivo Pharmacokinetics

Pharmacokinetic studies in multiple species demonstrate that SHR5428 is orally bioavailable.

Table 4: Pharmacokinetic Parameters of SHR5428 (2 mg/kg, oral administration)

| Species | C <sub>max</sub> (ng/mL) | AUC (ng·h/mL) | t <sub>1</sub> / <sub>2</sub> (h) | Bioavailability<br>(F%) |
|---------|--------------------------|---------------|-----------------------------------|-------------------------|
| Mouse   | 116                      | 139           | 0.7                               | 32%                     |
| Rat     | 120                      | 556           | 2.6                               | 44%                     |
| Dog     | 543                      | 4101          | 4.9                               | 92%                     |

Data from Jia M, et al. (2023).[2]

## **In Vivo Antitumor Efficacy**

In a xenograft model using the HCC70 TNBC cell line, oral administration of **SHR5428** resulted in dose-dependent tumor growth inhibition.[2]

Table 5: In Vivo Antitumor Efficacy of SHR5428 in HCC70 Xenograft Model

| Dosage (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) |
|----------------------------|-------------------------------|
| 3                          | 39%                           |
| 10                         | 61%                           |
| 30                         | 83%                           |

Data from Jia M, et al. (2023).[2]

# Experimental Protocols In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.





Click to download full resolution via product page

Diagram 2: General Workflow for an In Vitro Kinase Inhibition Assay.



#### Methodology:

- Reagent Preparation: Prepare solutions of the target kinase (e.g., CDK7), a suitable substrate (e.g., a peptide substrate), ATP, and an appropriate kinase assay buffer.
- Compound Dilution: Create a serial dilution of **SHR5428** in a suitable solvent (e.g., DMSO) to achieve a range of concentrations for testing.
- Assay Plate Setup: In a multi-well assay plate, add the kinase, substrate, and varying concentrations of SHR5428. Include control wells with no inhibitor.
- Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific period to allow the enzymatic reaction to proceed.
- Reaction Termination: Stop the reaction by adding a quenching agent, such as EDTA.
- Signal Detection: Measure the kinase activity by detecting the amount of product formed.
   This can be done using various methods, such as luminescence-based assays that measure
   ATP consumption or fluorescence-based assays that detect phosphorylated substrate.
- Data Analysis: Plot the kinase activity against the concentration of **SHR5428** and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## In Vivo Xenograft Study (General Protocol)

This protocol describes a general workflow for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft mouse model.





Click to download full resolution via product page

**Diagram 3:** General Workflow for an In Vivo Xenograft Efficacy Study.



#### Methodology:

- Cell Culture: Culture the desired cancer cell line (e.g., HCC70) under sterile conditions.
- Animal Acclimation: House immunocompromised mice (e.g., nude or NSG mice) in a pathogen-free environment and allow them to acclimate.
- Tumor Implantation: Harvest the cancer cells and implant them subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Regularly monitor the mice for tumor formation and measure the tumor volume using calipers.
- Randomization: Once the tumors reach a predetermined size, randomize the mice into different treatment groups, including a vehicle control group.
- Drug Administration: Administer **SHR5428** or the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
- Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study to assess efficacy and potential toxicity.
- Study Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
- Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and histological examination.

## Conclusion

**SHR5428** is a promising, orally bioavailable, and selective noncovalent inhibitor of CDK7 with demonstrated preclinical antitumor activity in triple-negative breast cancer models. Its dual mechanism of action, targeting both cell cycle progression and transcription, makes it an attractive candidate for further investigation in various oncology indications. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of **SHR5428**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SHR5428 as a selective and noncovalent inhibitor of CDK7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cyclin-dependent kinase 7 Wikipedia [en.wikipedia.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. benchchem.com [benchchem.com]
- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHR5428: A Technical Guide to a Selective Noncovalent CDK7 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#shr5428-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com